2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde
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Overview
Description
2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. The presence of the difluoromethyl group and the aldehyde functional group in this compound makes it particularly interesting for various chemical and biological applications.
Mechanism of Action
Target of Action
Similar compounds have been known to target proteins involved in cellular processes
Mode of Action
The exact mode of action of 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde is currently unknown. It’s worth noting that compounds with similar structures have been found to interact with their targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially lead to changes in cellular function, but more research is needed to confirm this.
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects
Pharmacokinetics
Understanding these properties is crucial for determining the compound’s bioavailability and its overall effect on the body .
Result of Action
Similar compounds have been known to have significant effects at the molecular and cellular level . More research is needed to understand the specific effects of this compound.
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of a suitable precursor, such as 2-mercaptobenzothiazole, using difluoromethylating agents like difluoromethyl sulfone or difluoromethyl iodide under specific reaction conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde may involve large-scale difluoromethylation processes using continuous flow reactors to ensure consistent product quality and yield. The use of metal-based catalysts, such as copper or silver complexes, can enhance the efficiency of the difluoromethylation reaction .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 2-(Difluoromethyl)-1,3-benzothiazole-7-carboxylic acid.
Reduction: 2-(Difluoromethyl)-1,3-benzothiazole-7-methanol.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
Scientific Research Applications
2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)-1,3-benzothiazole-7-carbaldehyde: Contains a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)-1,3-benzoxazole-7-carbaldehyde: Contains an oxygen atom in place of the sulfur atom in the benzothiazole ring.
2-(Difluoromethyl)-1,3-benzimidazole-7-carbaldehyde: Contains a nitrogen atom in place of the sulfur atom in the benzothiazole ring.
Uniqueness
2-(Difluoromethyl)-1,3-benzothiazole-7-carbaldehyde is unique due to the presence of both the difluoromethyl group and the aldehyde functional group, which confer distinct chemical and biological properties. The difluoromethyl group enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications .
Properties
IUPAC Name |
2-(difluoromethyl)-1,3-benzothiazole-7-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NOS/c10-8(11)9-12-6-3-1-2-5(4-13)7(6)14-9/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFPGRHCGXJNLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(S2)C(F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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